molecular formula C4H10NO3PS B13427395 Acephate-d6

Acephate-d6

Cat. No.: B13427395
M. Wt: 189.21 g/mol
InChI Key: YASYVMFAVPKPKE-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acephate-d6 is a deuterium-labeled analog of Acephate, an organophosphate insecticide. It is primarily used in scientific research to study the behavior and metabolism of Acephate in various environments. The deuterium labeling allows for more precise tracking and analysis in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acephate-d6 involves the incorporation of deuterium atoms into the Acephate molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Acephate with deuterium atoms using deuterated reagents under specific conditions.

    Direct Synthesis: This involves the direct synthesis of Acephate using deuterated starting materials. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:

    Bulk Deuterium Exchange: Large quantities of Acephate are subjected to deuterium exchange reactions using deuterated reagents.

    Purification: The resulting product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Acephate-d6 undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to produce deuterated methamidophos, a more potent insecticide.

    Oxidation: Oxidative reactions can convert this compound into other deuterated metabolites.

    Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.

Major Products Formed

    Deuterated Methamidophos: Formed through hydrolysis.

    Deuterated Oxidized Metabolites: Formed through oxidation reactions.

    Substituted Deuterated Compounds: Formed through substitution reactions.

Scientific Research Applications

Acephate-d6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some applications include:

    Environmental Studies: Used to study the environmental fate and transport of Acephate.

    Toxicology: Helps in understanding the toxicological effects and metabolism of Acephate in various organisms.

    Agricultural Research: Used to study the efficacy and degradation of Acephate in agricultural settings.

    Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying Acephate residues.

Mechanism of Action

Acephate-d6, like Acephate, exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for nerve function The inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target insect

Comparison with Similar Compounds

Similar Compounds

    Acephate: The non-labeled version of Acephate.

    Methamidophos: A metabolite of Acephate with similar insecticidal properties.

    Other Organophosphates: Compounds such as chlorpyrifos and malathion, which also inhibit acetylcholinesterase.

Uniqueness

Acephate-d6 is unique due to its deuterium labeling, which allows for more precise analytical studies. This labeling makes it particularly valuable in research settings where tracking and quantification of the compound are essential.

Properties

Molecular Formula

C4H10NO3PS

Molecular Weight

189.21 g/mol

IUPAC Name

N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide

InChI

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3

InChI Key

YASYVMFAVPKPKE-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H]

Canonical SMILES

CC(=O)NP(=O)(OC)SC

Origin of Product

United States

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